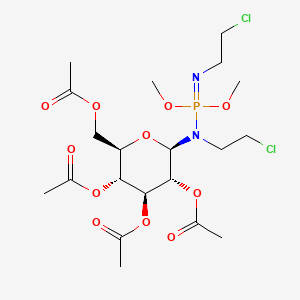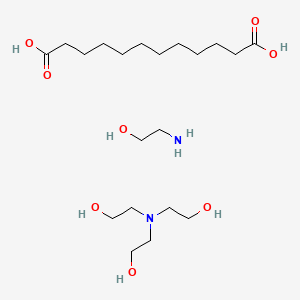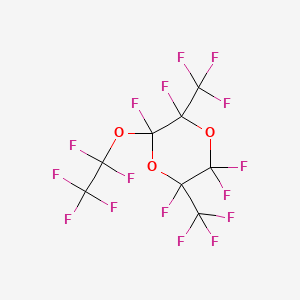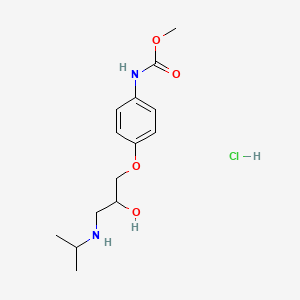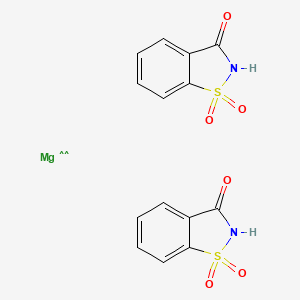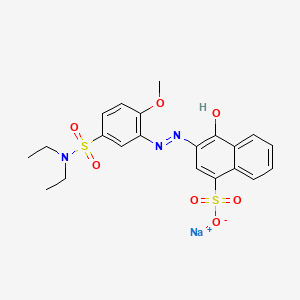
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate: is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Sodium 2-((4-aminophenyl)azo)benzenesulphonate
- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate
Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.
Propriétés
Numéro CAS |
85721-12-6 |
|---|---|
Formule moléculaire |
C21H22N3NaO7S2 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
FTJTTXCWVYOVRK-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




